(2E)-3-(3-Bromophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one
Overview
Description
(2E)-3-(3-Bromophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This particular compound is characterized by the presence of a bromine atom on one phenyl ring and two methoxy groups on the other phenyl ring.
Preparation Methods
The synthesis of (2E)-3-(3-Bromophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-bromoacetophenone and 2,5-dimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions. The product is then purified by recrystallization or column chromatography.
Chemical Reactions Analysis
(2E)-3-(3-Bromophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium cyanide.
Scientific Research Applications
(2E)-3-(3-Bromophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (2E)-3-(3-Bromophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
(2E)-3-(3-Bromophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one can be compared with other chalcones that have different substituents on the phenyl rings. Similar compounds include:
- (2E)-3-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one
- (2E)-3-(3-Chlorophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one
- (2E)-3-(3-Bromophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
These compounds share a similar core structure but differ in the position and type of substituents, which can influence their chemical reactivity and biological activities.
Properties
IUPAC Name |
(E)-3-(3-bromophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrO3/c1-20-14-7-9-17(21-2)15(11-14)16(19)8-6-12-4-3-5-13(18)10-12/h3-11H,1-2H3/b8-6+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVFSLJSALWOCE-SOFGYWHQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C=CC2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)C(=O)/C=C/C2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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